Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate
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Overview
Description
Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate is an organic compound that belongs to the class of amino acid derivatives It features a methyl ester group, an amino group, and a tert-butyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism by which Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester group can undergo hydrolysis to release the active form of the compound. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoate
- Methyl (3S)-3-((tert-butoxycarbonyl)amino)-4-oxopentanoate
Uniqueness
Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate is unique due to the presence of the tert-butyl-substituted phenyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the design of molecules with specific binding characteristics and stability .
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(4-tert-butylphenyl)propanoate |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)11-7-5-10(6-8-11)12(15)9-13(16)17-4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1 |
InChI Key |
NEZVKALLWWCNSX-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](CC(=O)OC)N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)OC)N |
Origin of Product |
United States |
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